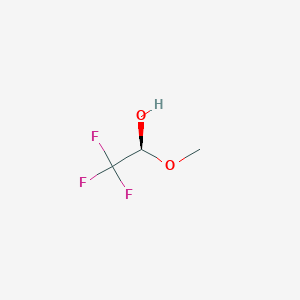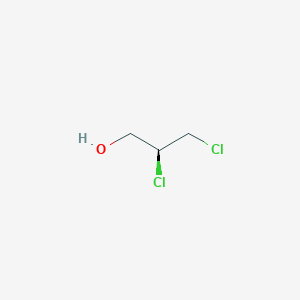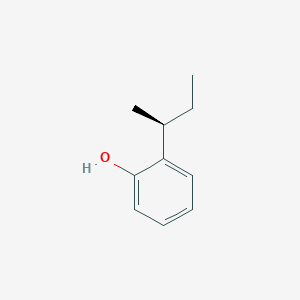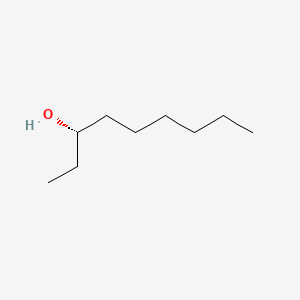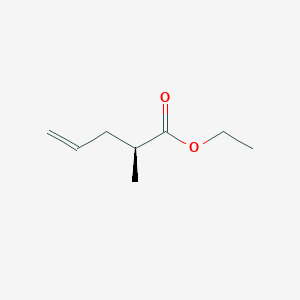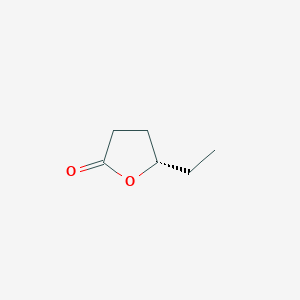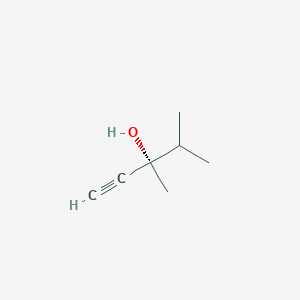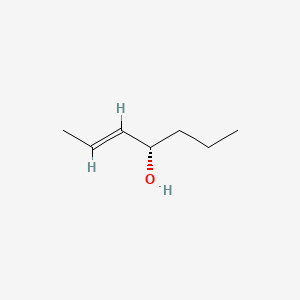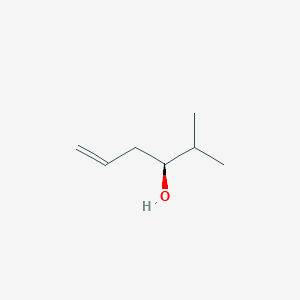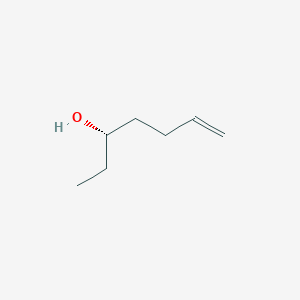
(3S)-hept-6-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain that includes a double bond between the sixth and seventh carbons.
準備方法
Synthetic Routes and Reaction Conditions
(3S)-hept-6-en-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the biocatalytic reduction of hept-6-en-3-one using enzymes derived from microorganisms. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves fermenting the substrate with a specific strain of bacteria or yeast that expresses the necessary reductase enzymes.
化学反応の分析
Types of Reactions
(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be hydrogenated to produce (3S)-heptan-3-ol using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of hept-6-en-3-yl chloride or hept-6-en-3-yl bromide.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions, typically at low temperatures to prevent side reactions.
Major Products
Oxidation: Hept-6-en-3-one
Reduction: (3S)-heptan-3-ol
Substitution: Hept-6-en-3-yl chloride or hept-6-en-3-yl bromide
科学的研究の応用
(3S)-hept-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the fragrance industry due to its pleasant odor, and it is also a precursor in the synthesis of various fine chemicals.
作用機序
The mechanism of action of (3S)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, as a potential pheromone, it could bind to olfactory receptors in insects, triggering a behavioral response. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
(3R)-hept-6-en-3-ol: The enantiomer of (3S)-hept-6-en-3-ol, with similar chemical properties but different biological activities due to its opposite chirality.
Hept-6-en-3-one: The oxidized form of this compound, lacking the hydroxyl group.
(3S)-heptan-3-ol: The fully saturated analog of this compound, with no double bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its chirality also imparts specific biological activities that are distinct from its enantiomer and other similar compounds.
特性
IUPAC Name |
(3S)-hept-6-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
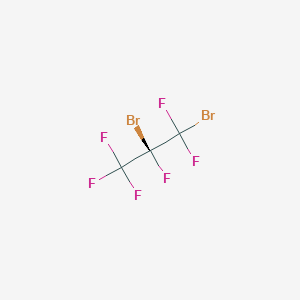
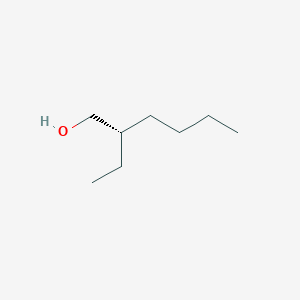
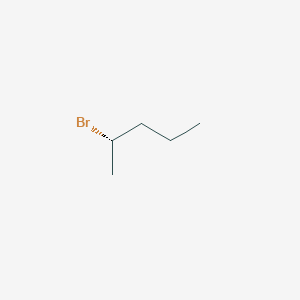
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)
![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)
